3-Chloro-7-isopropyl-7H-pyrrolo[2,3-c]pyridazine
Description
3-Chloro-7-isopropyl-7H-pyrrolo[2,3-c]pyridazine is a heterocyclic compound featuring a pyrrolo[2,3-c]pyridazine core. This bicyclic system consists of a pyrrole fused to a pyridazine ring, with a chlorine substituent at position 3 and an isopropyl group at position 6. The chlorine and isopropyl groups contribute to electronic and steric properties, influencing reactivity and binding interactions.
Properties
Molecular Formula |
C9H10ClN3 |
|---|---|
Molecular Weight |
195.65 g/mol |
IUPAC Name |
3-chloro-7-propan-2-ylpyrrolo[2,3-c]pyridazine |
InChI |
InChI=1S/C9H10ClN3/c1-6(2)13-4-3-7-5-8(10)11-12-9(7)13/h3-6H,1-2H3 |
InChI Key |
PMQRFXHFOJAKMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CC2=CC(=NN=C21)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:: The synthetic routes for 3-Chloro-7-isopropyl-7H-pyrrolo[2,3-c]pyridazine involve cyclization reactions. One common method is the reaction of an appropriate precursor with a chlorinating agent. Detailed reaction conditions and specific reagents can be found in the literature.
Industrial Production:: While industrial-scale production methods are not widely documented, research laboratories typically prepare this compound using custom synthetic routes.
Chemical Reactions Analysis
Reactivity:: 3-Chloro-7-isopropyl-7H-pyrrolo[2,3-c]pyridazine can participate in various chemical reactions, including:
- Substitution reactions : It can undergo nucleophilic substitution reactions at the chloro position.
- Oxidation and reduction reactions : Depending on the functional groups present, it may be oxidized or reduced.
- Cyclization reactions : Given its pyrrolo[2,3-c]pyridazine core, it can form additional rings under suitable conditions.
- Chlorinating agents : Used for introducing the chlorine atom.
- Nucleophiles : For substitution reactions.
- Oxidizing or reducing agents : Depending on the desired transformation.
Major Products:: The major products formed during these reactions depend on the specific reaction conditions and the substituents present. Isopropyl groups and other substituents can influence regioselectivity and product formation.
Scientific Research Applications
3-Chloro-7-isopropyl-7H-pyrrolo[2,3-c]pyridazine finds applications in various scientific fields:
- Medicinal Chemistry : Researchers explore its potential as a scaffold for drug development.
- Biological Studies : It may serve as a probe to investigate biological pathways.
- Materials Science : Its unique structure could be useful for designing functional materials.
Mechanism of Action
The exact mechanism of action for this compound depends on its specific application. It may interact with cellular targets, enzymes, or receptors, leading to various effects. Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations in Pyrrolo[2,3-c]pyridazine Derivatives
Halogen Substituents
- 3-Bromo-7H-pyrrolo[2,3-c]pyridazine (CAS 1638764-04-1): Molecular Formula: C₆H₄BrN₃ Molecular Weight: 198.02 g/mol Key Differences: Bromine at position 3 increases molecular weight (vs. Predicted pKa (10.58) suggests moderate basicity, which may differ in the chloro analog due to halogen electronegativity .
7-Position Substituents
- 3-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine (CAS 1190313-79-1): Core Structure: Pyrrolo[2,3-c]pyridine (pyridine instead of pyridazine). The methyl group at position 7 offers less steric hindrance than isopropyl .
3-Chloro-7-fluoro-1H-pyrrolo[2,3-c]pyridine (CAS 1190310-61-2):
Comparison with Pyridazine and Pyrimidine Derivatives
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine ():
- Core Structure : Pyrrolo[2,3-d]pyrimidine (pyrimidine ring instead of pyridazine).
- Key Differences : Pyrimidine’s nitrogen positions (1,3) vs. pyridazine’s (1,2) influence electronic distribution. Derivatives like 5-bromo-4-chloro-7-cyclopentyl analogs show utility in kinase inhibitor synthesis, highlighting positional sensitivity of halogens .
Structural and Property Data Table
| Compound Name | Core Structure | Substituents | Molecular Formula | Molecular Weight (g/mol) | Predicted pKa | Key Applications |
|---|---|---|---|---|---|---|
| 3-Chloro-7-isopropyl-7H-pyrrolo[2,3-c]pyridazine | Pyrrolo[2,3-c]pyridazine | 3-Cl, 7-isopropyl | C₈H₁₀ClN₃ | 183.64 | ~10.5* | Intermediate for bioactive molecules |
| 3-Bromo-7H-pyrrolo[2,3-c]pyridazine | Pyrrolo[2,3-c]pyridazine | 3-Br | C₆H₄BrN₃ | 198.02 | 10.58 | Synthetic intermediate |
| 3-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine | Pyrrolo[2,3-c]pyridine | 3-Cl, 7-methyl | C₇H₆ClN₂ | 153.59 | N/A | Pharmaceutical intermediate |
| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Pyrrolo[2,3-d]pyrimidine | 4-Cl | C₆H₄ClN₃ | 153.57 | N/A | Kinase inhibitor synthesis |
*Estimated based on analog data.
Biological Activity
3-Chloro-7-isopropyl-7H-pyrrolo[2,3-c]pyridazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and promising biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C_10H_11ClN_2, with a molecular weight of approximately 197.65 g/mol. The compound features a pyrrolo-pyridazine core structure characterized by a chlorine atom at the third position and an isopropyl group at the seventh position. This unique configuration enhances its reactivity and potential for further derivatization, making it a candidate for various biological applications.
Anticancer Potential
Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit specific proteins involved in cell survival pathways, suggesting its potential as an anticancer agent. For instance, studies have demonstrated that this compound can induce apoptosis in cancer cell lines by interfering with signaling pathways critical for cell proliferation and survival.
Antimicrobial Activity
In vitro studies have evaluated the antimicrobial properties of various derivatives related to this compound. Notably, derivatives have shown excellent activities against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values indicating potent antibacterial effects. These derivatives also displayed significant antibiofilm activity, outperforming standard antibiotics like Ciprofloxacin .
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound has been explored to understand how structural modifications affect its biological activity. The following table summarizes some compounds with structural similarities and their key features:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| 6-Benzyl-3-chloro-7H-pyrrolo[2,3-c]pyridazine | Pyrrolo-pyridazine | Contains a benzyl group; explored for similar activities. |
| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Pyrrolo-pyrimidine | Known for applications in drug design; distinct ring system. |
| Pyrrolopyrazine Derivatives | Pyrrole-based | Exhibits diverse biological activities; similar core structure. |
| Pyridazine Derivatives | Pyridazine-based | Broad applications in medicinal chemistry; varying substitutions. |
The combination of both pyrrolo and pyridazine rings along with the unique isopropyl substitution enhances the reactivity and potential therapeutic applications of this compound compared to other derivatives.
Synthesis Methods
The synthesis of this compound typically involves cyclization reactions of appropriate precursors. A common method includes the cyclization of substituted hydrazines with suitable carbonyl compounds to form the pyrrolo-pyridazine core structure. Optimization of these cyclization reactions is critical for improving yield and purity during large-scale production.
Case Studies
Several studies have highlighted the biological efficacy of this compound:
- Anticancer Activity : In a study involving various cancer cell lines, treatment with this compound resulted in a significant decrease in cell viability, suggesting its role as a potential chemotherapeutic agent.
- Antimicrobial Efficacy : A comparative analysis showed that derivatives of this compound exhibited lower MIC values than traditional antibiotics against resistant strains of bacteria, indicating its potential as an alternative treatment option.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
